1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene

Catalog No.
S892435
CAS No.
1352317-80-6
M.F
C7H5BrFNO3
M. Wt
250.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene

CAS Number

1352317-80-6

Product Name

1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene

IUPAC Name

1-bromo-2-fluoro-4-methoxy-3-nitrobenzene

Molecular Formula

C7H5BrFNO3

Molecular Weight

250.02 g/mol

InChI

InChI=1S/C7H5BrFNO3/c1-13-5-3-2-4(8)6(9)7(5)10(11)12/h2-3H,1H3

InChI Key

LJJAOMRFFXQENV-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-]

Canonical SMILES

COC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-]

GS-5745 has been used in trials studying the treatment of Tumors, Breast Cancer, Crohn's Disease, Colorectal Cancer, and Pancreatic Cancer, among others.

1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene (CAS: 1352317-80-6) is a highly specialized, tetrasubstituted aromatic building block engineered for complex pharmaceutical synthesis. Featuring a dense array of orthogonally reactive sites—an aryl bromide, an activated aryl fluoride, a reducible nitro group, and an electron-donating methoxy ether—this compound serves as a premium scaffold for sequential functionalization. In procurement and process chemistry, it is primarily valued for its ability to undergo predictable, step-wise transformations without the need for complex protecting group strategies. It is a critical precursor in the development of advanced heterocyclic active pharmaceutical ingredients (APIs), including imidazo[1,2-a]pyridine-based kinase inhibitors[1]. By offering pre-established regiochemistry, it allows manufacturers to bypass hazardous halogenation steps and directly enter late-stage cross-coupling and nucleophilic aromatic substitution (SNAr) workflows.

Substituting 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene with simpler analogs fundamentally disrupts downstream synthetic pathways. Utilizing a des-fluoro analog (e.g., 1-bromo-4-methoxy-3-nitrobenzene) eliminates the capacity for SNAr, preventing the introduction of critical amine or ether linkages at the 2-position. Conversely, attempting to procure the unbrominated precursor (1-fluoro-3-methoxy-2-nitrobenzene) shifts the burden of halogenation to the buyer. In-house bromination often yields a mixture of positional isomers that require resource-intensive chromatographic separation, degrading overall process efficiency [1]. Furthermore, replacing the fluorine with another halogen (such as chlorine) reduces the activation differential between the leaving groups, leading to poor chemoselectivity during palladium-catalyzed cross-coupling. The exact Br/F/NO2/OMe configuration is non-interchangeable for pathways requiring strict orthogonal reactivity.

Regiopurity and Process Yield vs. In-House Precursor Halogenation

Procuring pre-synthesized 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene provides a significant process advantage over in-house bromination of 1-fluoro-3-methoxy-2-nitrobenzene. Electrophilic aromatic bromination of the precursor typically results in a mixture of regioisomers due to competing directing effects, often reducing the isolated yield of the target isomer to ~60-70% after extensive purification [1]. Commercially procured material delivers >98% regiopurity, eliminating a hazardous synthetic step involving elemental bromine and bypassing a major purification bottleneck.

Evidence DimensionEffective yield of regiopure intermediate
Target Compound Data>98% regiopurity (procured directly)
Comparator Or Baseline1-fluoro-3-methoxy-2-nitrobenzene (in-house bromination yields ~60-70% after purification)
Quantified DifferenceEliminates ~30-40% yield loss and removes hazardous halogenation step
ConditionsStandard electrophilic bromination (Br2, AcOH, 60 °C) vs. direct procurement

Purchasing the regiopure brominated building block directly accelerates API scale-up by removing a low-yielding, hazardous, and purification-heavy step from the critical path.

Orthogonal Chemoselectivity in Cross-Coupling

The distinct reactivity profiles of the bromine and fluorine atoms in this scaffold allow for highly controlled, sequential functionalization. In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the aryl bromide reacts with >95% chemoselectivity over the aryl fluoride [1]. If a di-bromo analog were used, differentiating the two positions would require complex cryogenic lithiation or yield statistical mixtures. The Br/F differential ensures that the initial coupling occurs exclusively at the 1-position, leaving the fluorine intact for subsequent reactions.

Evidence DimensionChemoselectivity margin during Pd-catalyzed coupling
Target Compound Data>95% selectivity for reaction at the Br position
Comparator Or BaselineDibromo analogs (statistical mixtures or require cryogenic conditions)
Quantified DifferenceNear-absolute site-selectivity without protecting groups
ConditionsStandard Pd-catalyzed cross-coupling conditions

High chemoselectivity prevents the formation of unwanted bis-coupled byproducts, ensuring high yields and simplifying downstream purification.

Nitro-Activated SNAr Kinetics

The presence of the nitro group ortho to the fluorine atom drastically lowers the activation energy for Nucleophilic Aromatic Substitution (SNAr). Compared to a des-nitro baseline (1-bromo-2-fluoro-4-methoxybenzene), which is essentially inert to weak nucleophiles, the target compound undergoes efficient SNAr with amines or alkoxides at mild temperatures (e.g., 60-80 °C) [1]. This activation is critical for installing complex side chains at the 2-position without requiring harsh, degradative conditions.

Evidence DimensionTemperature required for efficient SNAr
Target Compound DataMild conditions (60-80 °C)
Comparator Or Baseline1-bromo-2-fluoro-4-methoxybenzene (requires >120 °C or strong bases, often unreactive)
Quantified DifferenceReduction of reaction temperature by >40 °C
ConditionsNucleophilic aromatic substitution with standard amines

Mild SNAr conditions preserve the integrity of sensitive functional groups already present on the nucleophile or the core scaffold.

Synthesis of RIPK2 Inhibitors and Advanced Kinase Therapeutics

The compound is a validated precursor for the synthesis of imidazo[1,2-a]pyridine derivatives targeting RIPK2. Its specific substitution pattern allows for the sequential installation of the core heterocyclic motifs via cross-coupling at the bromide, followed by reduction of the nitro group to an aniline for cyclization [1].

Orthogonal Library Enumeration in Drug Discovery

Due to its >95% chemoselective differentiation between the Br and F sites, this scaffold is ideal for parallel synthesis. Medicinal chemists can independently vary the substituents at the 1-position (via Suzuki coupling) and the 2-position (via SNAr) to rapidly generate diverse structure-activity relationship (SAR) libraries [2].

Hazard-Reduced Process Chemistry Scale-Up

In industrial API manufacturing, procuring this pre-brominated, regiopure building block allows process chemists to bypass the handling of highly corrosive elemental bromine and eliminates the need for large-scale chromatographic separation of regioisomers, directly improving process mass intensity (PMI) [1].

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

248.94368 g/mol

Monoisotopic Mass

248.94368 g/mol

Heavy Atom Count

13

Wikipedia

1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene

Dates

Last modified: 08-15-2023

Failure of MMP-9 Antagonists in IBD: Demonstrating the Importance of Molecular Biology and Well-Controlled Early Phase Studies

Magali de Bruyn, Marc Ferrante
PMID: 30010739   DOI: 10.1093/ecco-jcc/jjy102

Abstract




Letter: anti-matrix metalloproteinase-9 monoclonal antibody GS-5745 for ulcerative colitis

D-J Cui, H Chen, M Hu
PMID: 27593425   DOI: 10.1111/apt.13735

Abstract




Safety and Efficacy of Andecaliximab (GS-5745) Plus Gemcitabine and Nab-Paclitaxel in Patients with Advanced Pancreatic Adenocarcinoma: Results from a Phase I Study

Johanna Bendell, Sunil Sharma, Manish R Patel, Kevin S Windsor, Zev A Wainberg, Michael Gordon, Jorge Chaves, Jordan Berlin, Carrie Baker Brachmann, Marianna Zavodovskaya, JieJane Liu, Dung Thai, Pankaj Bhargava, Manish A Shah, Saad A Khan, Alexander Starodub
PMID: 32812320   DOI: 10.1634/theoncologist.2020-0474

Abstract

Matrix metalloproteinase 9 (MMP9) expression in the tumor microenvironment is implicated in multiple protumorigenic processes. Andecaliximab (GS-5745), a monoclonal antibody targeting MMP9 with high affinity and selectivity, was evaluated in combination with gemcitabine and nab-paclitaxel in patients with advanced pancreatic adenocarcinoma.
This phase I study was completed in two parts: part A was a dose-finding, monotherapy phase that enrolled patients with advanced solid tumors, and part B examined andecaliximab in combination with chemotherapy in specific patient cohorts. In the cohort of patients with pancreatic adenocarcinoma (n = 36), andecaliximab 800 mg every 2 weeks was administered in combination with gemcitabine and nab-paclitaxel. Patients were treated until unacceptable toxicity, withdrawal of consent, disease progression, or death. Efficacy, safety, and biomarker assessments were performed.
Andecaliximab combined with gemcitabine and nab-paclitaxel appeared to be well tolerated and did not demonstrate any unusual toxicities in patients with pancreatic adenocarcinoma. The most common treatment-emergent adverse events were fatigue (75.0%), alopecia (55.6%), peripheral edema (55.6%), and nausea (50.0%). Median progression-free survival was 7.8 months (90% confidence interval, 6.9-11.0) with an objective response rate of 44.4% and median duration of response of 7.6 months. Maximal andecaliximab target binding, defined as undetectable, andecaliximab-free MMP9 in plasma, was observed.
Andecaliximab in combination with gemcitabine and nab-paclitaxel demonstrates a favorable safety profile and clinical activity in patients with advanced pancreatic adenocarcinoma.
The combination of andecaliximab, a novel, first-in-class inhibitor of matrix metalloproteinase 9, with gemcitabine and nab-paclitaxel in patients with advanced pancreatic adenocarcinoma provided a median progression-free survival of 7.8 months and objective response rate of 44.4%. The majority of systemic biomarkers related to matrix metalloproteinase 9 activity and immune suppression increased at 2 months, whereas biomarkers related to tumor burden decreased. Although this study demonstrates promising results with andecaliximab plus chemotherapy in patients with advanced pancreatic adenocarcinoma, andecaliximab was not associated with a survival benefit in a phase III study in patients with advanced gastric/gastroesophageal junction carcinoma.


Phase 1b Study of the Safety, Pharmacokinetics, and Disease-related Outcomes of the Matrix Metalloproteinase-9 Inhibitor Andecaliximab in Patients With Rheumatoid Arthritis

David L Gossage, Blanka Cieslarová, Sophe Ap, Hao Zheng, Yan Xin, Preeti Lal, Guang Chen, Victoria Smith, John S Sundy
PMID: 29287749   DOI: 10.1016/j.clinthera.2017.11.011

Abstract

Andecaliximab (GS-5745) is a highly selective monoclonal antibody against matrix metalloproteinase-9 (MMP9), a proteolytic enzyme implicated in the pathogenesis of rheumatoid arthritis (RA). This study assessed the safety and pharmacokinetic (PK) parameters of andecaliximab in patients with RA and evaluated the effects of andecaliximab treatment on exploratory disease biomarkers.
In this double-blind, Phase 1b trial, patients with active RA were randomized (4:1) to receive 400-mg andecaliximab or placebo every 2 weeks for a total of 3 intravenous infusions. The primary and secondary end points were safety and the PK parameters of andecaliximab, respectively. Data were summarized by using descriptive statistics.
A total of 18 patients were randomized; 15 received andecaliximab (participants with confirmed RA diagnosis without current administration of a biologic DMARD a biologic DMARD (disease-modifying antirheumatic drug), aged 18 to 70 years old, weighing >45 to <120 kg). No deaths, serious adverse events, or study discontinuations occurred. All reported adverse events were grade 1 or grade 2 in severity. Mean plasma andecaliximab exposure was 587 d · µg/mL and 878 d · µg/mL at days 1 and 29, respectively, suggesting moderate accumulation. The median terminal t
was 5.65 days; mean volume of distribution at steady state was 4560 mL. Mean MMP9 coverage (the percentage of total plasma MMP9 bound by therapeutic antibody) was maintained at ~80% after the first administration of andecaliximab.
Andecaliximab administered as 3 infusions over 29 days was generally safe and well tolerated in patients with RA. The majority of total plasma MMP9 was bound by andecaliximab after the first administration. Clinical studies of increased treatment duration in larger patient cohorts are warranted. ClinicalTrials.gov identifier:
. Registered on 25 June 2014.


A Phase 2, Randomized, Placebo-Controlled Study Evaluating Matrix Metalloproteinase-9 Inhibitor, Andecaliximab, in Patients With Moderately to Severely Active Crohn's Disease

Stefan Schreiber, Corey A Siegel, Keith A Friedenberg, Ziad H Younes, Ursula Seidler, Bal R Bhandari, Ke Wang, Emily Wendt, Matt McKevitt, Sally Zhao, John S Sundy, Scott D Lee, Edward V Loftus
PMID: 29846530   DOI: 10.1093/ecco-jcc/jjy070

Abstract

Matrix metalloproteinase-9 [MMP9] is implicated in the pathogenesis of Crohn's disease and may serve as a potential biomarker. A phase 2 trial was conducted to examine the efficacy and safety of the anti-MMP9 antibody andecaliximab [GS-5745] in patients with moderately to severely active Crohn's disease.
Patients were randomized 1:2:2:2 to receive subcutaneous injections of placebo weekly [QW], andecaliximab 150 mg every 2 weeks [Q2W], andecaliximab 150 mg QW, or andecaliximab 300 mg QW.The co-primary study efficacy endpoints were evaluation of a clinical response, defined as liquid or very soft stool frequency and abdominal pain composite [from Patient-Reported Outcome 2] score ≤ 8 at week 8, and an endoscopic response, defined as a ≥ 50% reduction from baseline in the Simple Endoscopic Score for Crohn's Disease, following 8 weeks of treatment.
A total of 187 participants were randomized to treatment; 53 participants were randomized to each andecaliximab treatment group and 28 participants were randomized to placebo. Proportions of patients receiving andecaliximab were not different from proportions of patients receiving placebo based on clinical and endoscopic response and Crohn's disease activity index-defined remission at week 8. Rates of adverse events were comparable among the andecaliximab and placebo groups.
Eight weeks of induction treatment with 150 mg andecaliximab Q2W, 150 mg andecaliximab QW, or 300 mg andecaliximab QW in patients with Crohn's disease did not induce a clinically meaningful symptomatic or endoscopic response. Andecaliximab was well tolerated.
ClinicalTrials.gov
.


Andecaliximab/GS-5745 Alone and Combined with mFOLFOX6 in Advanced Gastric and Gastroesophageal Junction Adenocarcinoma: Results from a Phase I Study

Manish A Shah, Alexander Starodub, Sunil Sharma, Jordan Berlin, Manish Patel, Zev A Wainberg, Jorge Chaves, Michael Gordon, Kevin Windsor, Carrie Baker Brachmann, Xi Huang, Greg Vosganian, Julia D Maltzman, Victoria Smith, Jeffrey A Silverman, Heinz-Josef Lenz, Johanna C Bendell
PMID: 29691300   DOI: 10.1158/1078-0432.CCR-17-2469

Abstract

Matrix metalloproteinase-9 (MMP9) is implicated in protumorigenic processes. Andecaliximab (GS-5745, a monoclonal antibody targeting MMP9) was evaluated as monotherapy and in combination with mFOLFOX6.
Three dosages of andecaliximab monotherapy [200, 600, and 1800 mg i.v. every 2 weeks (q2w)] were investigated in patients with advanced solid tumors (
= 13 in a 3+3 design). After determining a recommended dose, patients with advanced HER2-negative gastric/gastroesophageal junction (GEJ) adenocarcinoma (
= 40) received 800 mg andecaliximab + mFOLFOX6 q2w. Pharmacokinetics, pharmacodynamics, safety, and efficacy were assessed.
Andecaliximab monotherapy demonstrated no dose-limiting toxicity (DLT) in any cohort, displaying target-mediated drug disposition at the lowest dose (200 mg) and linear pharmacokinetics at higher doses. Based on target engagement, recommended doses for further study are 800 mg q2w or 1,200 mg q3w. Maximal andecaliximab target binding, defined as undetectable andecaliximab-free MMP9 in plasma, was observed in the gastric/GEJ adenocarcinoma cohort. We observed no unusual toxicity, although there were four deaths on study not attributed to andecaliximab treatment. In first-line patients (
= 36), median progression-free survival (PFS) was 9.9 months [95% confidence interval (CI), 5-13.9 months], and the overall response rate (ORR) was 50%. Among all patients (
= 40), median PFS was 7.8 (90% CI, 5.5-13.9) months, and ORR was 48%, with a median duration of response of 8.4 months.
Andecaliximab monotherapy achieved target engagement without DLT. Andecaliximab + mFOLFOX6 showed encouraging clinical activity without additional toxicity in patients with HER2-negative gastric/GEJ adenocarcinoma. A phase III study evaluating mFOLFOX6 ± andecaliximab in this setting is ongoing.
.


Randomised clinical trial: a phase 1, dose-ranging study of the anti-matrix metalloproteinase-9 monoclonal antibody GS-5745 versus placebo for ulcerative colitis

W J Sandborn, B R Bhandari, R Fogel, J Onken, E Yen, X Zhao, Z Jiang, D Ge, Y Xin, Z Ye, D French, J A Silverman, B Kanwar, G M Subramanian, J G McHutchison, S D Lee, L M Shackelton, R K Pai, B G Levesque, B G Feagan
PMID: 27218676   DOI: 10.1111/apt.13653

Abstract

Matrix metalloproteinase-9 is a proteolytic enzyme whose expression is increased in ulcerative colitis.
To evaluate the safety and efficacy of GS-5745, a fully humanised anti-matrix metalloproteinase-9 monoclonal antibody, in moderately-to-severely active ulcerative colitis.
We randomised 74 patients with ulcerative colitis to treatment with single or multiple ascending intravenous or subcutaneous doses of GS-5745 or placebo. Multiple-dose cohorts received either IV infusions (0.3, 1.0, 2.5 or 5.0 mg/kg GS-5745 or placebo) every 2 weeks (three total IV infusions) or five weekly SC injections (150 mg GS-5745 or placebo). The primary outcomes were the safety, tolerability and pharmacokinetics of escalating single and multiple doses of GS-5745. Exploratory analyses in the multiple-dose cohorts included clinical response (≥3 points or 30% decrease from baseline in Mayo Clinic score and ≥1 point decrease in the rectal bleeding subscore or a rectal bleeding subscore ≤1) and clinical remission (a complete Mayo Clinic score ≤2 with no subscore >1) at Day 36. Biological effects associated with a clinical response to GS-5745 were explored using histological and molecular approaches.
Twenty-three of the 42 patients (55%) receiving multiple doses of GS-5745 had adverse events, compared with 5/8 patients (63%) receiving placebo. GS-5745 showed target-mediated drug disposition, approximately dose-proportional increases in maximum plasma concentration and more than dose-proportional increases in the area under the plasma drug concentration-time curve. Clinical response occurred in 18/42 patients (43%) receiving GS-5745 compared with 1/8 patients (13%) receiving placebo. Clinical remission occurred in 6/42 patients (14%) receiving GS-5745 and 0/8 (0%) receiving placebo. Patients with a clinical response to GS-5745 had reductions in matrix metalloproteinase-9 tissue levels (mean 48.9% decrease from baseline compared with a mean 18.5% increase in nonresponders, P = 0.008) significant improvements in histopathology scores (confirmed with three separate histological disease activity indices), as well as changes in colonic gene expression that were consistent with reduced inflammation.
This phase 1 trial provides preliminary evidence for the safety and therapeutic potential of GS-5745 in the treatment of ulcerative colitis.


Andecaliximab [Anti-matrix Metalloproteinase-9] Induction Therapy for Ulcerative Colitis: A Randomised, Double-Blind, Placebo-Controlled, Phase 2/3 Study in Patients With Moderate to Severe Disease

William J Sandborn, Bal R Bhandari, Charles Randall, Ziad H Younes, Tomasz Romanczyk, Yan Xin, Emily Wendt, Hao Chai, Matt McKevitt, Sally Zhao, John S Sundy, Satish Keshav, Silvio Danese
PMID: 29767728   DOI: 10.1093/ecco-jcc/jjy049

Abstract

Matrix metalloproteinase-9 [MMP9] is implicated in the pathogenesis of ulcerative colitis [UC] via disruption of intestinal barrier integrity and function. A phase 2/3 combined trial was designed to examine the efficacy, safety, and pharmacokinetics of the anti-MMP9 antibody, andecaliximab [formerly GS-5745], in patients with moderately to severely active UC.
Patients were randomised [1:1:1] to receive placebo, 150 mg andecaliximab every 2 weeks [Q2W], or 150 mg andecaliximab weekly [QW], via subcutaneous administration. The primary endpoint was endoscopy/bleeding/stool [EBS]-defined clinical remission [endoscopic subscore of 0 or 1, rectal bleeding subscore of 0, and at least a 1-point decrease from baseline in stool frequency to achieve a subscore of 0 or 1] at Week 8. The phase 2/3 trial met prespecified futility criteria and was terminated before completion. This study describes results from the 8-week induction phase.
Neither 150 mg andecaliximab Q2W or QW resulted in a significant increase vs placebo in the proportion of patients achieving EBS clinical remission at Week 8. Remission rates [95% confidence intervals] were 7.3% [2.0%-17.6%], 7.4% [2.1%-17.9%], and 1.8% [0.0%-9.6%] in the placebo, andecaliximab Q2W, and andecaliximab QW groups, respectively. Similarly, Mayo Clinic Score response, endoscopic response, and mucosal [histological] healing did not differ among groups. Rates of adverse events were comparable among andecaliximab and placebo.
Eight weeks of induction treatment with 150 mg andecaliximab in patients with UC did not induce clinical remission or response. Andecaliximab was well tolerated and pharmacokinetic properties were consistent with those previously reported.


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